What is the chemical structure of Germitrine
What is the chemical structure of Germitrine
An In-depth Technical Guide to the Chemical Structure of Germitrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Germitrine, a naturally occurring steroidal alkaloid from the Veratrum genus.
Chemical Structure and Identification
Germitrine is a complex steroidal alkaloid with the chemical formula C39H61NO12.[1] Its structure was elucidated through extensive chemical degradation and spectroscopic analysis. The systematic IUPAC name for Germitrine is [(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16R,18S,19S,22S,23R,25R)-16-acetyloxy-10,12,14,23-tetrahydroxy-6,10,19-trimethyl-13-[(2R)-2-methylbutanoyl]oxy-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (2S)-2-hydroxy-2-methylbutanoate.[1]
The structure is represented by the following SMILES string: CC--INVALID-LINK--C(=O)O[C@H]1--INVALID-LINK--O)C)[C@H]4[C@@]1([C@@H]5--INVALID-LINK--O[C@]6(--INVALID-LINK--OC(=O)--INVALID-LINK--(CC)O)O)C)OC(=O)C)O)O[1]
Table 1: Chemical Identifiers for Germitrine
| Identifier | Value |
| Molecular Formula | C39H61NO12 |
| IUPAC Name | [(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16R,18S,19S,22S,23R,25R)-16-acetyloxy-10,12,14,23-tetrahydroxy-6,10,19-trimethyl-13-[(2R)-2-methylbutanoyl]oxy-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (2S)-2-hydroxy-2-methylbutanoate |
| SMILES | CC--INVALID-LINK--C(=O)O[C@H]1--INVALID-LINK--O |
| PubChem CID | 90479349[1] |
Physicochemical Properties
Table 2: Physicochemical Data for Germitrine (Predicted and Inferred)
| Property | Value | Source/Method |
| Molecular Weight | 735.9 g/mol | Calculated from Formula |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| XLogP3-AA | 2.5 | Predicted (PubChem) |
Experimental Protocols
Isolation and Structure Elucidation
The isolation and structural characterization of Germitrine were first reported by S. Morris Kupchan and colleagues. The general procedure for isolating Veratrum alkaloids involves extraction from the plant material (e.g., rhizomes of Veratrum viride) with a solvent such as ethanol, followed by a series of acid-base extractions and chromatographic separations to purify the individual alkaloids.
The structural elucidation of Germitrine was a significant challenge due to its complex polycyclic structure and multiple stereocenters. The process involved:
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Classical Chemical Degradation: Stepwise hydrolysis of the ester groups to identify the parent alkamine (germine) and the acidic components.
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Spectroscopic Analysis:
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Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, esters, and the steroidal backbone.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR were crucial in determining the connectivity of the carbon and hydrogen atoms and the stereochemistry of the molecule.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns, which provided further structural clues.
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A detailed protocol for the isolation and characterization of Veratrum alkaloids can be generalized as follows:
Caption: General workflow for the isolation and structure elucidation of Germitrine.
Biological Activity and Signaling Pathways
Germitrine, along with other Veratrum alkaloids, is known for its hypotensive (blood pressure-lowering) effects, which are mediated through its action on the vasomotor center.[2]
Mechanism of Vasomotor Action
Research by Wang and colleagues in 1955 demonstrated that the vasomotor effects of Germitrine and related alkaloids are mediated through an extravagal pathway.[2] The primary mechanism of action for Veratrum alkaloids involves the activation of voltage-gated sodium channels in nerve cells. This leads to a persistent state of depolarization, which in turn affects neuronal signaling.
The hypotensive effect is believed to be initiated by the stimulation of afferent nerve endings, particularly in the heart and carotid sinus. This stimulation triggers a reflex that leads to a decrease in sympathetic tone and an increase in vagal tone, resulting in vasodilation and a reduction in heart rate and blood pressure.
Caption: Proposed signaling pathway for the hypotensive action of Germitrine.
Conclusion
Germitrine is a structurally complex Veratrum alkaloid with potent biological activity. Its intricate chemical structure has been elucidated through a combination of classical and modern analytical techniques. The primary pharmacological effect of Germitrine is its ability to lower blood pressure, a mechanism that involves the modulation of neuronal signaling through the activation of voltage-gated sodium channels. Further research into the specific interactions of Germitrine with its molecular targets could provide valuable insights for the development of new therapeutic agents.
